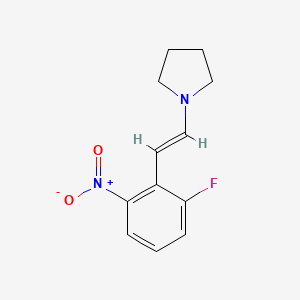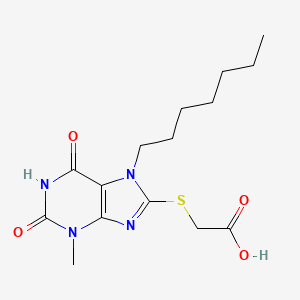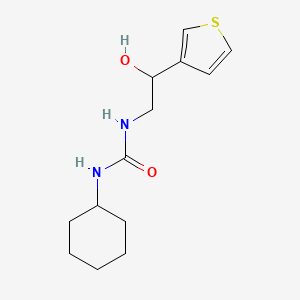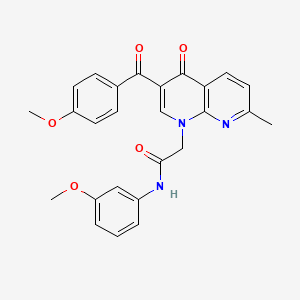
1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine” is a chemical compound with the molecular formula C12H13FN2O2 . It has a molecular weight of 236.24200 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, like “this compound”, often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is a common nitrogen heterocycle used widely by medicinal chemists . The synthetic strategies used can include functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a vinyl group attached to a fluoro-nitrophenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 236.24200 and a molecular formula of C12H13FN2O2 . Other properties such as density, boiling point, melting point, and flash point are not available in the current data .Scientific Research Applications
Synthesis and Chemical Applications :
- In the field of organic synthesis, this compound is involved in the microwave-assisted fluorination of 2-acylpyrroles. This process leads to the fluorination of the pyrrole ring, as demonstrated in the synthesis of dihydrofluorohymenidin and fluorohymenidin, which are fluorinated pyrrole-imidazole alkaloids (Troegel & Lindel, 2012).
- A study on mixtures of acid-functionalized mesogens with poly(4-vinylpyridine) explored the interactions and phase transitions within these mixtures, potentially relevant in materials science and chemical engineering (Brandys & Bazuin, 1996).
Sensor Development and Analytical Chemistry :
- The development of novel sensors, such as a beryllium sensor based on 2,6-diphenyl-4-benzo-9-crown-3-pyridine, highlights the application in detecting specific ions in various environments (Ganjali et al., 2004).
- The creation of a triphenylamine-functionalized luminescent sensor for efficient p-nitroaniline detection is another application in the domain of chemical sensing and analysis (Ji et al., 2018).
Biomedical Research :
- Pyrrolidine derivatives are used in the development of fluorescent chemosensors for Fe3+/Fe2+ sensitivity, indicating applications in biomedical imaging and diagnostics (Maity et al., 2018).
Material Science and Polymer Research :
- Studies on the synthesis of pyrrolo[1,2-a]quinolines and ullazines by visible light mediated annulation of N-arylpyrroles with arylalkynes contribute to the development of new materials and organic compounds (Das et al., 2016).
- Research on transparent aromatic polyimides derived from thiophenyl-substituted benzidines with high refractive index and small birefringence provides insights into advanced materials for optical applications (Tapaswi et al., 2015).
Environmental and Energy Applications :
- The study on monodispersed p(2-VP) and p(2-VP-co-4-VP) particles and their use as templates for metal nanoparticle catalysts for H2 production from NaBH4 and NH3BH3 hydrolysis has implications for energy production and environmental technology (Sahiner & Yasar, 2014).
Electronics and Photonics :
- Research on polynorbornene copolymer with side-chain iridium(III) emitters and carbazole hosts for electrophosphorescent devices contributes to the field of electronics and photonics, especially in the development of efficient light-emitting diodes (Park et al., 2013).
Future Directions
The future directions in the research and application of “1-(2-(2-Fluoro-6-nitrophenyl)vinyl)pyrrolidine” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the influence of steric factors on biological activity and the structure–activity relationship of the studied compounds .
Properties
IUPAC Name |
1-[(E)-2-(2-fluoro-6-nitrophenyl)ethenyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c13-11-4-3-5-12(15(16)17)10(11)6-9-14-7-1-2-8-14/h3-6,9H,1-2,7-8H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBDDNXVFNLWPV-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C=CC2=C(C=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)/C=C/C2=C(C=CC=C2F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-(N,N-diethylsulfamoyl)benzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2608515.png)

![N-(3-acetylphenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2608520.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2608524.png)
![Ethyl 2-[(2-carbamoylphenyl)amino]acetate](/img/structure/B2608526.png)
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2608528.png)



![N-[2-(Piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2608532.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidin-2-imine;hydrochloride](/img/structure/B2608533.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2608536.png)
